2-Amino-5-methylbenzene-1,4-disulfonic acid
Overview
Description
2-Amino-5-methylbenzene-1,4-disulfonic acid is a chemical compound with the molecular formula C7H9NO6S2 and a molecular weight of 267.3 g/molThis compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid typically involves the sulfonation of 2-Amino-5-methylbenzenesulfonic acid. The reaction conditions often include the use of sulfuric acid as a sulfonating agent at elevated temperatures . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Amino-5-methylbenzene-1,4-disulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group or the methyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-5-methylbenzene-1,4-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It is involved in the development of antibacterial agents and other therapeutic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylbenzene-1,4-disulfonic acid involves its interaction with specific molecular targets and pathways. For example, in the development of antibacterial agents, it may inhibit the growth of bacteria by interfering with their metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Amino-5-methylbenzene-1,4-disulfonic acid can be compared with other similar compounds such as:
- 2-Amino-4-methylbenzenesulfonic acid
- 2-Amino-5-chlorobenzenesulfonic acid
- 2-Amino-5-nitrobenzenesulfonic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of amino, methyl, and sulfonic acid groups, which confer distinct reactivity and utility in various fields.
Properties
IUPAC Name |
2-amino-5-methylbenzene-1,4-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRVBCBZQPTVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067227 | |
Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26585-57-9 | |
Record name | 2-Amino-5-methyl-1,4-benzenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26585-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylaniline-2,5-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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